3-(2-Fluorophenyl)-5-fluorobenzoic acid
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Overview
Description
“3-(2-Fluorophenyl)-5-fluorobenzoic acid” is likely a fluorinated aromatic compound, which means it contains a benzene ring (or phenyl group) with fluorine atoms attached. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “3-(2-Fluorophenyl)-5-fluorobenzoic acid” are not available, fluorinated compounds are often synthesized using methods such as electrophilic fluorination, nucleophilic fluorination, and transition metal-mediated fluorination .Molecular Structure Analysis
The molecular structure of “3-(2-Fluorophenyl)-5-fluorobenzoic acid” would likely consist of a benzene ring with fluorine atoms at the 2nd and 5th positions, and a carboxylic acid group at the 3rd position .Chemical Reactions Analysis
The reactivity of “3-(2-Fluorophenyl)-5-fluorobenzoic acid” would likely be influenced by the electron-withdrawing nature of the fluorine atoms, which can activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
While specific properties for “3-(2-Fluorophenyl)-5-fluorobenzoic acid” are not available, fluorinated compounds generally exhibit high thermal and chemical stability, low polarizability, and unique electronic properties .Scientific Research Applications
Application 1: Fluorinated Boronic Acids in Chemistry and Medicine
- Summary of the Application: Fluorinated boronic acids are compounds of great importance in various areas of bioorganic and medicinal chemistry . The introduction of fluorine atoms increases the acidic character of the boronic center .
- Methods of Application: The acidity constants and hydrolytic stability of all isomers of fluoro-substituted phenylboronic acids have been determined by both spectrophotometric and potentiometric methods .
- Results or Outcomes: The introduction of fluorine into the aromatic ring enhances the Lewis acidity of boronic acids, depending on the position and number of fluorine substituents . The less-stable compounds are those with two fluorine atoms at the ortho positions .
Application 2: Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Summary of the Application: Fluorinated boronic acids, such as 3-Fluorophenylboronic acid, have been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: The synthesis involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The resulting compounds exhibit liquid crystalline properties, which can be useful in various applications, including display technologies .
Application 3: Synthesis of Potent Leukotriene B4 Receptor Agonists
- Summary of the Application: Fluorinated boronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application: The synthesis involves the reaction of the fluorinated boronic acid with appropriate phenolic compounds .
- Results or Outcomes: The resulting compounds have shown potent agonistic activity at the leukotriene B4 receptor, which is involved in inflammatory responses .
Application 4: Preparation of Phenylboronic Catechol Esters
- Summary of the Application: Fluorinated boronic acids, such as 2-Fluorophenylboronic acid, have been used in the preparation of phenylboronic catechol esters .
- Methods of Application: The synthesis involves the reaction of the fluorinated boronic acid with appropriate catechol compounds .
- Results or Outcomes: The resulting phenylboronic catechol esters are promising anion receptors for polymer electrolytes .
Application 5: Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
- Summary of the Application: Fluorinated boronic acids have been used in the diastereoselective synthesis of trisubstituted allylic alcohols .
- Methods of Application: The synthesis involves rhodium-catalyzed arylation .
- Results or Outcomes: The resulting trisubstituted allylic alcohols are synthesized in a diastereoselective manner .
Application 6: Site-selective Suzuki-Miyaura Arylation Reactions
- Summary of the Application: Fluorinated boronic acids have been used in site-selective Suzuki-Miyaura arylation reactions .
- Methods of Application: The synthesis involves the reaction of the fluorinated boronic acid with appropriate aryl halides .
- Results or Outcomes: The resulting compounds are synthesized in a site-selective manner .
Future Directions
properties
IUPAC Name |
3-fluoro-5-(2-fluorophenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDFPGCBAJRMTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673356 |
Source
|
Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-5-fluorobenzoic acid | |
CAS RN |
1214386-75-0 |
Source
|
Record name | 2',5-Difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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